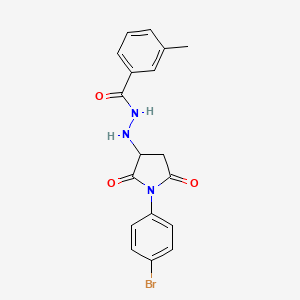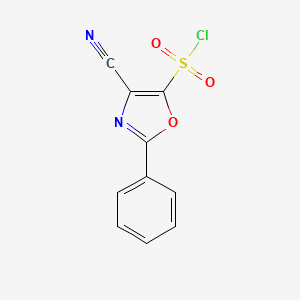
4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a cyano group, a phenyl group, and a sulfonyl chloride group attached to the oxazole ring. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
科学的研究の応用
4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:
作用機序
Target of Action
The primary targets of 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride are 5-amino-3-R-1H-pyrazoles and 5-amino-1H-1,2,4-triazole . These targets play a crucial role in the formation of new heterocyclic systems .
Mode of Action
This compound interacts with its targets through a regioselective reaction at the ring nitrogen atom N-1 . This interaction leads to the formation of 5-[(3-R-5-amino-1H-pyrazol-1-yl)sulfonyl]-2-aryl-1,3-oxazole-4-carbonitriles and 5-[(5-amino-1H-1,2,4-triazol-1-yl)sulfonyl]-2-aryl-1,3-oxazole-4-carbonitriles .
Biochemical Pathways
The biochemical pathways affected by this compound involve the elimination of sulfur dioxide and cyclocondensation . The downstream effects of these pathways result in the formation of new heterocyclic systems, namely, [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and [1,3]oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine .
Pharmacokinetics
The compound’s reactivity suggests that it may be metabolized through oxidative pathways .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of new heterocyclic systems . These systems may have potential bioactive properties, as suggested by the bioactivity of related 1,3-oxazole compounds .
Action Environment
Environmental factors such as temperature and the presence of other reactants can influence the action, efficacy, and stability of this compound. For instance, the reaction of this compound with amidines proceeds at 20-25°C in THF .
将来の方向性
The future directions for the study of 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride could involve further exploration of its potential in the synthesis of other heterocyclic systems . Additionally, its biological activity could be investigated further, given the bioactive nature of 1,3-oxazole compounds .
生化学分析
Biochemical Properties
The compound 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride is known to interact with various biomolecules. For instance, it has been found to react with 5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole, leading to the formation of new heterocyclic systems . The nature of these interactions is largely dependent on the specific conditions of the reaction, such as temperature and the presence of other reagents .
Cellular Effects
It is known that the compound can influence cell function through its interactions with various biomolecules
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules such as enzymes and proteins . For example, it has been shown to react with amidines, leading to the formation of new compounds . This reaction is thought to involve the nitrile fragment of the compound .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo various reactions over time, leading to the formation of new compounds
Metabolic Pathways
It is known that the compound can participate in reactions with amidines, leading to the formation of new compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride typically involves the oxidative chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile. This reaction is carried out using chlorinating agents such as thionyl chloride or oxalyl chloride in the presence of a suitable solvent like dichloromethane . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Cyclocondensation Reactions: The compound can react with nucleophiles like 5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole to form new heterocyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydride, triethylamine, and various nucleophiles. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and new heterocyclic compounds such as oxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine and oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine .
類似化合物との比較
Similar Compounds
2-Phenyl-1,3-oxazole-5-sulfonyl chloride: Lacks the cyano group, making it less versatile in certain reactions.
4-Cyano-2-phenyl-1,3-oxazole-5-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, altering its reactivity and applications.
Uniqueness
4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, which enhance its reactivity and versatility in organic synthesis. This combination of functional groups allows for the formation of a wide range of derivatives with diverse applications in chemistry, biology, and medicine .
特性
IUPAC Name |
4-cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O3S/c11-17(14,15)10-8(6-12)13-9(16-10)7-4-2-1-3-5-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXVQFFSJZELOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
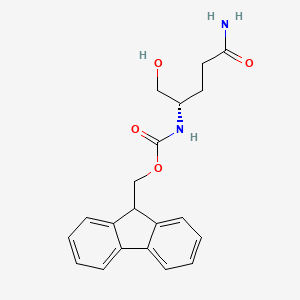
![2-[[4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2610062.png)
![methyl 2-[2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}sulfonyl)-4,5-dimethoxyphenyl]acetate](/img/structure/B2610064.png)
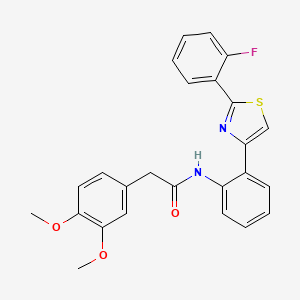
![3-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2610068.png)
![N-(3-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610069.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2610070.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2610073.png)
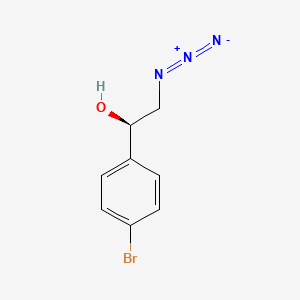
![1-(4-chlorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

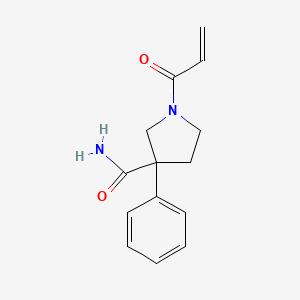
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-3-fluoroaniline](/img/structure/B2610082.png)
